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molecular formula C12H15NO B299586 1-(3,5-Dimethylphenyl)pyrrolidin-2-one

1-(3,5-Dimethylphenyl)pyrrolidin-2-one

Cat. No. B299586
M. Wt: 189.25 g/mol
InChI Key: OQCOZQAALBYNRH-UHFFFAOYSA-N
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Patent
US07115784B2

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (2.0 mg, 0.0105 mmol, 1.0 mol %), K3PO4 (450 mg, 2.12 mmol), evacuated and backfilled with nitrogen. trans-1,2-Cyclohexanediamine (13 μL, 0.108 mmol, 10 mol %), 5-iodo-m-xylene (150 μL, 1.04 mmol), 2-pyrrolidinone (94 μL, 1.24 mmol) and dioxane (1.0 mL) were added under nitrogen. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 23 h. The resulting pale brown suspension was cooled to room temperature, dodecane (235 μL, GC standard) was added, and the mixture was filtered through a Celite pad eluting with ethyl acetate. The GC analysis of the filtrate indicated a 99% yield of the product.
Quantity
13 μL
Type
reactant
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step One
Quantity
94 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
235 μL
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
450 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
2 mg
Type
catalyst
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[C@@H]1(N)CCCC[C@H]1N.I[C:18]1[CH:19]=[C:20]([CH3:25])[CH:21]=[C:22]([CH3:24])[CH:23]=1.[NH:26]1[CH2:30][CH2:29][CH2:28][C:27]1=[O:31].CCCCCCCCCCCC>[Cu]I.O1CCOCC1>[CH3:24][C:22]1[CH:23]=[C:18]([N:26]2[CH2:30][CH2:29][CH2:28][C:27]2=[O:31])[CH:19]=[C:20]([CH3:25])[CH:21]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
13 μL
Type
reactant
Smiles
[C@@H]1([C@@H](CCCC1)N)N
Name
Quantity
150 μL
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
94 μL
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
235 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Step Three
Name
K3PO4
Quantity
450 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
2 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred magnetically at 110° C. for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting pale brown suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a Celite pad
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)N1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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